

# CAY10746: A Potent and Selective Dual Inhibitor of ROCK1 and ROCK2 Kinases

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: CAY10746

Cat. No.: B8135574

[Get Quote](#)

An In-depth Technical Guide for Researchers and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive overview of the in vitro selectivity and potency of **CAY10746**, a potent inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK). The document is intended for researchers, scientists, and drug development professionals working in fields where ROCK signaling is a key therapeutic target. This guide details the inhibitory activity of **CAY10746** against both ROCK1 and ROCK2 isoforms, presents its broader kinase selectivity profile, and outlines a representative experimental protocol for determining kinase inhibition. Furthermore, it includes diagrams of the core ROCK signaling pathway and a typical experimental workflow for inhibitor screening.

## Introduction to ROCK Kinases

Rho-associated kinases, ROCK1 and ROCK2, are serine/threonine kinases that function as key downstream effectors of the small GTPase RhoA.<sup>[1][2]</sup> These kinases are highly homologous, sharing 65% overall identity in their amino acid sequences and 92% identity within their N-terminal kinase domains.<sup>[3]</sup> Despite their structural similarity, ROCK1 and ROCK2 can have distinct cellular functions and tissue distribution patterns. ROCK1 is highly expressed in non-neuronal tissues such as the lungs, liver, spleen, and kidneys, while ROCK2 is abundantly expressed in the brain, muscle, and heart.<sup>[2][3]</sup>

The Rho/ROCK signaling pathway is a critical regulator of various cellular processes, including cytoskeleton organization, cell adhesion and motility, proliferation, and smooth muscle contraction.[\[1\]](#)[\[4\]](#) Dysregulation of this pathway has been implicated in a wide range of pathologies, including cardiovascular diseases, neurodegenerative disorders, and cancer, making ROCK kinases attractive targets for therapeutic intervention.[\[2\]](#)[\[4\]](#)

## Quantitative Inhibitory Profile of CAY10746

**CAY10746** has been identified as a potent inhibitor of both ROCK1 and ROCK2. The half-maximal inhibitory concentrations (IC<sub>50</sub>) demonstrate its high affinity for these kinases.

| Kinase Target | IC <sub>50</sub> (nM) |
|---------------|-----------------------|
| ROCK1         | 14                    |
| ROCK2         | 3                     |

Table 1: In vitro inhibitory potency of CAY10746 against ROCK1 and ROCK2 kinases. Data sourced from Cayman Chemical and MedchemExpress product datasheets.[\[5\]](#)[\[6\]](#)

## Kinase Selectivity Profile

To assess the specificity of **CAY10746**, its activity was evaluated against a broad panel of 394 human protein kinases. **CAY10746** demonstrates high selectivity for ROCK1 and ROCK2. The compound showed minimal to no inhibitory activity against the vast majority of the kinase panel, with IC<sub>50</sub> values greater than 10,000 nM for 387 of the kinases tested.[\[5\]](#) However, some off-target activity was observed against a small number of kinases, as detailed in the table below.

| Off-Target Kinase                                         | IC50 (nM) |
|-----------------------------------------------------------|-----------|
| LIM kinase 2 (LIMK2)                                      | 46        |
| Aurora A                                                  | 1,072     |
| Aurora B                                                  | 1,239     |
| cGMP-dependent protein kinase 1 $\alpha$ (PKG1 $\alpha$ ) | 517       |
| cGMP-dependent protein kinase 1 $\beta$ (PKG1 $\beta$ )   | 660       |
| Protein Kinase A (PKA)                                    | >10,000   |

Table 2: Selectivity profile of CAY10746 against a panel of related and unrelated kinases. Data sourced from Cayman Chemical product datasheet.[\[5\]](#)

## Experimental Methodologies

The determination of kinase inhibition and the calculation of IC50 values are critical for characterizing the potency and selectivity of compounds like **CAY10746**. Below is a representative protocol for a biochemical kinase inhibition assay.

## In Vitro Kinase Inhibition Assay (Representative Protocol)

This protocol describes a typical luminescence-based in vitro kinase assay for determining the IC50 value of an inhibitor against ROCK1 and ROCK2.

### Materials and Reagents:

- Recombinant human ROCK1 (catalytic domain)
- Recombinant human ROCK2 (catalytic domain)
- Kinase substrate (e.g., S6K-tide or recombinant MYPT1)
- ATP (Adenosine 5'-triphosphate)

- Kinase Assay Buffer (e.g., HEPES, MgCl<sub>2</sub>, DTT, BSA)
- **CAY10746** (or other test inhibitor) dissolved in DMSO
- Luminescence-based kinase assay kit (e.g., Kinase-Glo® Max)
- White, opaque 96-well or 384-well plates
- Multichannel pipettes
- Plate reader capable of measuring luminescence

Procedure:

- Compound Preparation: Prepare a serial dilution of **CAY10746** in DMSO. A typical starting concentration might be 100 μM, with 10-point, 3-fold serial dilutions.
- Reaction Mixture Preparation: Prepare a master mix containing the kinase assay buffer, the specific ROCK kinase (ROCK1 or ROCK2), and the kinase substrate.
- Assay Plate Setup:
  - Add a small volume (e.g., 5 μL) of the diluted **CAY10746** or DMSO (for control wells) to the wells of the assay plate.
  - Add the kinase/substrate master mix (e.g., 20 μL) to each well.
  - Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the kinase.
- Initiation of Kinase Reaction:
  - Prepare an ATP solution in kinase assay buffer. The final ATP concentration should be at or near the Km for the specific kinase.
  - Add the ATP solution (e.g., 25 μL) to each well to start the kinase reaction.

- Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).
- Detection:
  - Allow the plate and the Kinase-Glo® reagent to equilibrate to room temperature.
  - Add an equal volume of the Kinase-Glo® reagent (e.g., 50 µL) to each well. This reagent simultaneously stops the kinase reaction and measures the amount of remaining ATP.
  - Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
- Data Acquisition: Measure the luminescence of each well using a plate reader. The luminescent signal is inversely proportional to the kinase activity.

#### Data Analysis:

- The raw luminescence data is converted to percent inhibition relative to the DMSO controls (0% inhibition) and wells with no kinase (100% inhibition).
- The percent inhibition is plotted against the logarithm of the inhibitor concentration.
- The IC<sub>50</sub> value is determined by fitting the data to a four-parameter logistic curve.

## Visualizations: Signaling Pathways and Workflows

### Rho/ROCK Signaling Pathway

The following diagram illustrates the central role of ROCK1 and ROCK2 as downstream effectors of RhoA and highlights some of their key substrates involved in regulating the actin cytoskeleton.



[Click to download full resolution via product page](#)

Caption: Simplified Rho/ROCK signaling pathway.

## Experimental Workflow for Kinase Inhibitor Profiling

The diagram below outlines the key steps in a typical in vitro biochemical assay to determine the IC<sub>50</sub> of a kinase inhibitor.

[Click to download full resolution via product page](#)

Caption: Workflow for an in vitro kinase inhibition assay.

## Conclusion

**CAY10746** is a highly potent and selective dual inhibitor of ROCK1 and ROCK2. Its robust inhibitory activity, coupled with a favorable selectivity profile, makes it a valuable research tool for investigating the physiological and pathological roles of the Rho/ROCK signaling pathway. The methodologies and data presented in this guide provide a foundation for scientists to effectively utilize **CAY10746** in their research and drug discovery efforts.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. bpsbioscience.com [bpsbioscience.com]
- 2. PathSpecific™ Human ROCK Activity Assay Kit, Colorimetric - Creative Biolabs [creative-biolabs.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [CAY10746: A Potent and Selective Dual Inhibitor of ROCK1 and ROCK2 Kinases]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8135574#cay10746-rock1-vs-rock2-selectivity>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)